molecular formula C23H27ClFN3O3S B2943568 4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216967-16-6

4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2943568
CAS RN: 1216967-16-6
M. Wt: 480
InChI Key: ONESSCJYDAQZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClFN3O3S and its molecular weight is 480. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastrokinetic Activity

A study on benzamide derivatives, including those with morpholino groups and fluoro substituents, highlighted their potent in vivo gastric emptying activity. These compounds demonstrated significant efficacy in enhancing gastric emptying in rats, with specific derivatives showing comparable potency to known gastrokinetic agents without the undesired dopamine D2 receptor antagonistic activity, indicating their potential therapeutic application in gastrointestinal motility disorders (Kato et al., 1992).

Antimicrobial and Anti-inflammatory Agents

Research involving the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds has shown these derivatives to exhibit significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and displayed considerable COX-2 selectivity, suggesting their potential use as anti-inflammatory agents (Abu‐Hashem et al., 2020).

Cancer Research

Another avenue of research focuses on the carcinogenic properties of dyes related to 4-dimethylaminoazobenzene, where the presence of fluoro and other substituents was examined for carcinogenic activity. This research underscores the importance of molecular substitutions in determining the carcinogenic potential of chemical compounds, contributing to our understanding of chemical carcinogenesis and the design of safer chemicals (Miller et al., 1957).

Synthesis and Evaluation of PET Agents

In the development of diagnostic tools, fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These studies are critical for advancing diagnostic imaging techniques in oncology, enabling better tumor characterization and treatment monitoring (Tu et al., 2007).

properties

IUPAC Name

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S.ClH/c1-16-4-9-19(29-2)20-21(16)31-23(25-20)27(11-3-10-26-12-14-30-15-13-26)22(28)17-5-7-18(24)8-6-17;/h4-9H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONESSCJYDAQZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

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